molecular formula C15H12N4O2 B12459213 N'-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide

N'-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide

Cat. No.: B12459213
M. Wt: 280.28 g/mol
InChI Key: TXBBOGCQURWSAJ-UHFFFAOYSA-N
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Description

N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide is a heterocyclic compound that combines the structural features of pyridine, indole, and carbohydrazide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide typically involves the reaction of pyridine-2-carboxylic acid hydrazide with indole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)carbohydrazide
  • 1H-indole-2-carbohydrazide
  • N-(pyridin-2-ylcarbonyl)indole

Uniqueness

N’-(pyridin-2-ylcarbonyl)-1H-indole-2-carbohydrazide is unique due to its combination of pyridine, indole, and carbohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N'-(pyridine-2-carbonyl)-1H-indole-2-carbohydrazide

InChI

InChI=1S/C15H12N4O2/c20-14(12-7-3-4-8-16-12)18-19-15(21)13-9-10-5-1-2-6-11(10)17-13/h1-9,17H,(H,18,20)(H,19,21)

InChI Key

TXBBOGCQURWSAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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